molecular formula C7H15NO B024133 (S)-2-(Piperidin-2-yl)ethanol CAS No. 103639-57-2

(S)-2-(Piperidin-2-yl)ethanol

Cat. No. B024133
M. Wt: 129.2 g/mol
InChI Key: PTHDBHDZSMGHKF-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of (S)-2-(Piperidin-2-yl)ethanol and its derivatives often involves piperidine ring modifications, where alkylation and/or acylation methods are employed. A notable method for synthesizing piperidine ring-modified alcohol and methyl ether analogs of (S)-2-(Piperidin-2-yl)ethanol utilizes lithium aluminum hydride reduction to convert intermediate compounds into the desired alcohol derivatives (Ojo, 2012).

Molecular Structure Analysis

The molecular structure of (S)-2-(Piperidin-2-yl)ethanol and related compounds can be characterized using various spectroscopic techniques, including FTIR, Raman, and X-ray diffraction. A study on a three-component complex involving piperidine-ethanol demonstrated the significance of hydrogen-bonded interactions between the amino alcohol and benzoic acid molecules, with water acting as a bridge between these molecules. The structure determined by single-crystal X-ray diffraction reveals the intricacies of these interactions and the stability imparted by them (Dega‐Szafran et al., 2017).

Chemical Reactions and Properties

(S)-2-(Piperidin-2-yl)ethanol exhibits unique reactivity patterns that are useful in organic synthesis. The compound's ability to participate in enzymatic kinetic resolutions highlights its potential in the enantioselective synthesis of biologically active molecules. For example, its use in the synthesis of sedamine and allosedamine demonstrates the compound's versatility and the possibility of generating compounds with significant stereochemical complexity (Angoli et al., 2003).

Scientific Research Applications

  • Kinetic Studies : It is used in kinetic studies of 1,3,4-thiadiazoles in ethanol and benzene (Alemagna, Bacchetti, & Beltrame, 1968).

  • Organic Synthesis : Efficient oxidation of (S)-2-(Piperidin-2-yl)ethanol with bromine generates piperidin-2-one and (2′S,3R)-(+)-stenusine (Castro et al., 2005).

  • Chemical Research Applications : Its structural similarity to p-(piperidin-1-yl)quinoline-3-carbaldehyde indicates potential applications in chemical research (Afzal, Bawa, Kumar, & Tonk, 2012).

  • Protecting Group in Polymer Chemistry : 2-(pyridin-2-yl)ethanol serves as a protecting group for methacrylic acid, which can be selectively removed after polymerization (Elladiou & Patrickios, 2012).

  • Antimicrobial Agents : Certain synthesized compounds show good antibacterial and antifungal activity (Kottapalle & Shinde, 2021).

  • Undergraduate Chemistry Education : It is used in undergraduate physical chemistry laboratories to teach students about chemical kinetics (Ramachandran & Halpern, 1996).

  • Synthesis of N-Substituted Piperidines : Efficient synthesis of N-substituted piperidines from glutaraldehyde and primary amines using ethanolic tetracarbonylhydridoferrate solution is significant for research applications (Watanabe et al., 1976).

  • Hydrogen-Bonded Complexes Study : The compound is part of a novel and unique hydrogen-bonded interaction study between amino alcohol and benzoic acid molecules (Dega-Szafran et al., 2017).

  • Alkaloid Synthesis : It enriches the collection of piperidine-derivatives accessible from 2-piperidine ethanol in the total synthesis of (–)-anaferine, a bis-piperidine alkaloid (Bonandi, Tedesco, Perdicchia, & Passarella, 2020).

  • Anti-Arrhythmic Activity : Some newly synthesized compounds exhibit significant anti-arrhythmic activity (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

  • Pharmaceutical Applications : The developed protocol efficiently synthesizes pharmaceutically interesting functionalized piperidine derivatives (Brahmachari & Das, 2012).

  • Enantioselective Preparation of Alkaloids : Enantioselective preparation of piperidine alkaloids like sedamine and allosedamine is achieved through the enzymatic resolution of N-Boc-piperidine-2-ethanol (Angoli et al., 2003).

Safety And Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2-[(2S)-piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHDBHDZSMGHKF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353011
Record name 2-[(2S)-Piperidin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Piperidin-2-yl)ethanol

CAS RN

103639-57-2
Record name 2-[(2S)-Piperidin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Piperidine-2-ethanol (127 g, 980 mmol) in 95% EtOH (260 mL) was added to (S)-(+)-camphorsulfonic acid (228.7 g, 1.0 eq.) in 95% EtOH (150 mL) and the resulting solution was warmed to reflux. To the warm solution was added Et2O (600 mL) and the solution cooled to room temperature and let stand 3 days. The resulting crystals were filtered and dried in vacuo (25 g): mp 173–173° C. (lit. 168° C.). The salt was then dissolved in NaOH (3M, 100 mL) and stirred 2 hours and the resulting solution was extracted with CH2Cl2 (5×100 mL). The combined organics were dried over Na2SO4, filtered, filtered and concentrated under reduced pressure to give (S)-piperidine-2-ethanol (7.8 g) a portion of which was recrystallized from Et2O: mp=69–70° C. (lit. 68–69° C.); [α]D=14.09° (CHCl3, c=0.2).
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
228.7 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thus, a mixture of R and S enantiomers of piperidine-2-ethanol obtained from Acros and used as received (127 g, 980 mmol) was dissolved in 95% EtOH (260 mL). To the aliphatic alcohol solution was added to (S)-(+)-camphorsulfonic acid obtained from Acros (228.7 g, 1.0 eq.) in 95% EtOH (150 mL) and the resulting solution was warmed to reflux. To the warm solution was added Et2O (600 mL) and the solution cooled to room temperature and let stand 3 days. The resulting crystals were filtered and dried in vacuo (25 g): and analyzed by mp 173° C. (lit. 168° C.). The salt was then dissolved in NaOH (3M, 100 mL) and stirred 2 hours and the resulting solution was extracted with CH2Cl2 (5×100 mL). The combined organics were dried over Na2SO4, filtered and concentrated under reduced pressure to give (S)-piperidine-2-ethanol (7.8 g) a portion of which was recrystallized from Et2O: mp=69-70° C. (lit. 68-69° C.); [α]D=14.09° (CHCl3, c=0.2). Overall yield of S-isomer isolated, based on initial weight of starting alcohol was 6.1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aliphatic alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
260 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Low pressure hydrogenations were carried out by charging 250 mL of solvent, 246 g of 2-pyridineethanol, and catalyst into a pressure vessel capable of agitation, agitating the resulting mixture and pressurizing the vessel and its contents to 500 psi with hydrogen. Under constant hydrogen pressure and continued agitation, the reaction mixture was heated to 150° C. until hydrogen uptake ceased. The pressure vessel and its contents were cooled, vented and the catalyst removed with vacuum filtration. Upon distillation of the filtrate, 2-piperidineethanol was obtained and analyzed on two separate gc columns (6′ CW 20M 160° C. and 15M DB-1 80° C.→220° C.@ 16° C./m capillary column) to provide product yield and composition of the distillate. The results are provided in Table I.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(Piperidin-2-yl)ethanol
Reactant of Route 2
(S)-2-(Piperidin-2-yl)ethanol
Reactant of Route 3
(S)-2-(Piperidin-2-yl)ethanol
Reactant of Route 4
(S)-2-(Piperidin-2-yl)ethanol
Reactant of Route 5
(S)-2-(Piperidin-2-yl)ethanol
Reactant of Route 6
(S)-2-(Piperidin-2-yl)ethanol

Citations

For This Compound
5
Citations
E Riva, A Rencurosi, S Gagliardi… - … A European Journal, 2011 - Wiley Online Library
An efficient total synthesis of the natural alkaloid (+)‐dumetorine by using flow technology is described. The process entailed five separate steps starting from the enantiopure (S)‐2‐ (…
L Wan, G Kong, M Liu, M Jiang, D Cheng… - Green Synthesis and …, 2022 - Elsevier
The total synthesis of natural products is constantly facing many challenges derived from the complexed chemical structures, the lengthy synthetic routes, the time-consuming workup …
Number of citations: 19 www.sciencedirect.com
S Majhi - Current Organic Chemistry, 2023 - ingentaconnect.com
A vital driving force for chemists to discover novel synthetic protocols is the improvement of more effective synthetic technologies and sustainable methodologies. This is associated with …
Number of citations: 0 www.ingentaconnect.com
P Lei, J Zhang, P Liao, C Ren, J Wang… - European Journal of …, 2022 - Elsevier
CDK12 is a cyclin-dependent kinase that plays critical roles in DNA replication, transcription, mRNA splicing, and DNA damage repair. CDK12 genomic changes, including mutation, …
Number of citations: 7 www.sciencedirect.com
R Gérardy, JCM Monbaliu - Flow Chemistry for the Synthesis of …, 2018 - Springer
Flow chemistry has many fascinating facets, among which the most challenging is arguably the implementation of complex multistep processes within one uninterrupted fluidic network. …
Number of citations: 7 link.springer.com

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